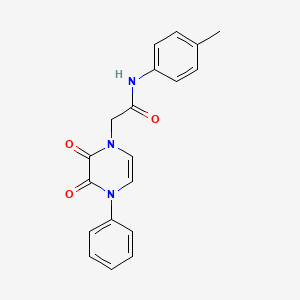

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide

CAS No.: 899214-51-8

Cat. No.: VC7140011

Molecular Formula: C19H17N3O3

Molecular Weight: 335.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899214-51-8 |

|---|---|

| Molecular Formula | C19H17N3O3 |

| Molecular Weight | 335.363 |

| IUPAC Name | 2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C19H17N3O3/c1-14-7-9-15(10-8-14)20-17(23)13-21-11-12-22(19(25)18(21)24)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) |

| Standard InChI Key | WNQLMOXVGWFDOQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |

Introduction

The compound 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of acetamides. It features a tetrahydropyrazine core functionalized with phenyl and acetamide groups. This structure suggests potential biological activity due to its conjugated system and functional groups capable of interacting with biological targets.

Structural Features

The molecular structure includes:

-

Tetrahydropyrazine Core: A partially saturated six-membered heterocyclic ring containing two nitrogen atoms.

-

Dioxo Functional Groups: Positioned at the 2 and 3 positions of the pyrazine ring, contributing to its electron-withdrawing properties.

-

Phenyl Substitution: Attached at the 4th position of the tetrahydropyrazine ring.

-

Acetamide Moiety: Linked via the nitrogen atom at position 1 of the pyrazine ring, with an additional substitution by a para-methylphenyl group.

Synthesis Pathway

The synthesis of this compound likely involves:

-

Formation of the Tetrahydropyrazine Ring: Starting from precursors like diketones and amines under cyclization conditions.

-

Functionalization with Phenyl Groups: Achieved through electrophilic substitution or coupling reactions.

-

Introduction of Acetamide Moiety: Via acylation reactions using acetyl chloride or derivatives in the presence of a base.

Analytical Characterization

The compound’s structure can be confirmed using:

-

NMR Spectroscopy (¹H and ¹³C): To determine chemical shifts corresponding to aromatic protons, amide groups, and aliphatic hydrogens.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups such as carbonyls and amides through characteristic absorption bands.

Potential Applications

This compound’s structural features suggest several areas of interest:

-

Pharmaceutical Research:

-

The dioxo-tetrahydropyrazine motif is common in bioactive molecules with potential anti-inflammatory or anticancer activities.

-

The phenyl and acetamide groups may enhance binding affinity to specific enzymes or receptors.

-

-

Molecular Docking Studies:

-

Computational studies could reveal interactions with biological targets such as enzymes involved in oxidative stress or inflammation pathways.

-

-

Material Science:

-

The conjugated system may find applications in organic electronics or as intermediates in dye synthesis.

-

Biological Activity Assessment

While specific data on this compound’s activity are unavailable in current sources, similar compounds have shown:

-

Anti-inflammatory Properties: Through inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer Potential: By inducing apoptosis in cancer cells or inhibiting cell proliferation pathways.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | ~323 g/mol |

| Functional Groups | Dioxo, phenyl, acetamide |

| Analytical Techniques | NMR, MS, IR |

| Predicted Biological Activity | Anti-inflammatory, anticancer (hypothetical) |

Future Research Directions

To fully explore this compound's potential:

-

Conduct experimental biological evaluations for anti-inflammatory and anticancer activities.

-

Perform molecular docking studies to predict binding affinities with biological targets.

-

Investigate its pharmacokinetic properties using ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume